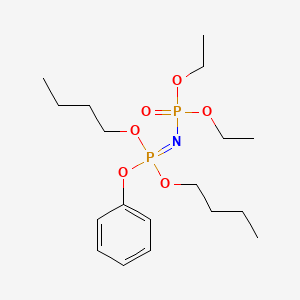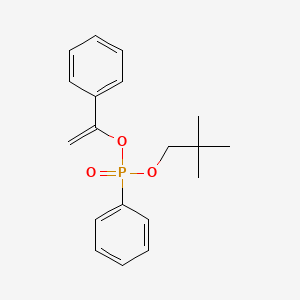![molecular formula C13H14F3NO B14384810 Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- CAS No. 88488-76-0](/img/structure/B14384810.png)
Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- is an organic compound with the molecular formula C13H14F3NO and a molecular weight of 257.25 g/mol This compound features a morpholine ring substituted with a 3-(trifluoromethyl)phenyl group and an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- typically involves the reaction of morpholine with 3-(trifluoromethyl)benzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction to introduce the ethenyl group, resulting in the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of ethyl-substituted morpholine derivatives.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- involves its interaction with specific molecular targets and pathways. It is believed to act as an inhibitor of certain enzymes, such as tyrosine kinases, which play a role in cell signaling and proliferation . The compound’s trifluoromethyl group enhances its binding affinity to these targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simple morpholine ring without additional substituents.
3-(trifluoromethyl)phenylmorpholine: A morpholine ring substituted with a 3-(trifluoromethyl)phenyl group.
Morpholine-4-carboxylic acid (3-trifluoromethyl-phenyl)-amide: A morpholine derivative with a carboxylic acid amide group.
Uniqueness
Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- is unique due to the presence of both the trifluoromethyl group and the ethenyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the ethenyl group provides additional sites for chemical modification and interaction with biological targets.
Eigenschaften
CAS-Nummer |
88488-76-0 |
|---|---|
Molekularformel |
C13H14F3NO |
Molekulargewicht |
257.25 g/mol |
IUPAC-Name |
4-[1-[3-(trifluoromethyl)phenyl]ethenyl]morpholine |
InChI |
InChI=1S/C13H14F3NO/c1-10(17-5-7-18-8-6-17)11-3-2-4-12(9-11)13(14,15)16/h2-4,9H,1,5-8H2 |
InChI-Schlüssel |
PAHRKDAYEVVPGN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC(=CC=C1)C(F)(F)F)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14384727.png)
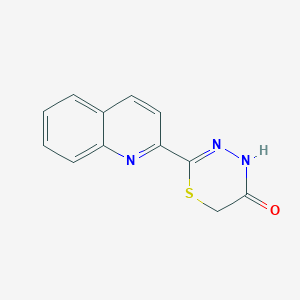
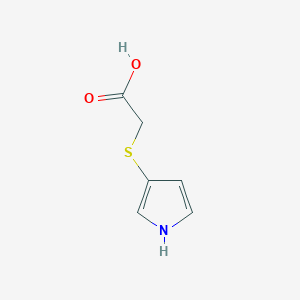
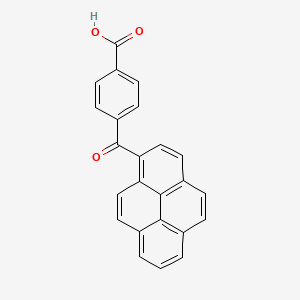
![2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine](/img/structure/B14384766.png)
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)

![N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14384780.png)

![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate](/img/structure/B14384786.png)

